4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Description

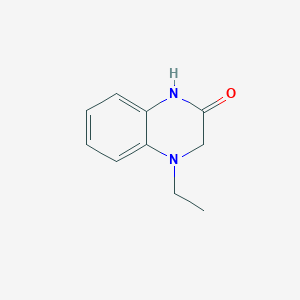

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-12-7-10(13)11-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWCUWHJCAXFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391923 | |

| Record name | 4-ethyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90917-94-5 | |

| Record name | 4-ethyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Profile and Biological Activities of 4 Ethyl 3,4 Dihydroquinoxalin 2 1h One and Its Derivatives

Antimicrobial Activities

Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one core structure are recognized for their significant antimicrobial properties, displaying efficacy against a variety of bacterial and fungal pathogens. researchgate.netsapub.orgderpharmachemica.com The structural versatility of the quinoxalinone ring allows for molecular modifications that can enhance the potency and spectrum of these antimicrobial agents. mdpi.comnih.gov

Antibacterial Efficacy and Spectrum

The antibacterial potential of 3,4-dihydroquinoxalin-2(1H)-one derivatives has been a subject of extensive research. derpharmachemica.comresearchgate.net Studies have shown that these compounds exhibit a range of activity against both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com

In one study, a series of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives were synthesized and evaluated for their antibacterial activity. derpharmachemica.com The results indicated that the nature and position of substituents on the molecule significantly influenced their efficacy. For instance, compounds with fluorine substituents demonstrated good activity against all tested bacterial strains. derpharmachemica.com Specifically, one derivative, compound 5j (with a fluorine substituent), showed good activity, while compound 5i was found to have equipotent activity compared to the standard drug. researchgate.netderpharmachemica.com In contrast, derivatives with methyl and methoxy (B1213986) substituents generally displayed moderate activity. derpharmachemica.com Symmetrically disubstituted quinoxalines have also been noted for their significant antibacterial activity. nih.gov

The antibacterial screening of these derivatives against various strains revealed varied levels of inhibition. The data from these screenings are often presented as the diameter of the zone of inhibition.

| Compound | Substituent | Activity against S. aureus (Zone of Inhibition in mm) | Activity against E. coli (Zone of Inhibition in mm) | General Activity Profile |

|---|---|---|---|---|

| 5a | Methyl | 12 | 11 | Moderate |

| 5e | Methoxy | 11 | 10 | Moderate |

| 5i | - | 18 | 17 | Equipotent to standard |

| 5j | Fluorine | 16 | 15 | Good |

This table is based on data reported in studies on 3,4-dihydroquinoxalin-2(1H)-one derivatives. derpharmachemica.com

Antifungal Properties

In addition to their antibacterial effects, quinoxalinone derivatives have demonstrated notable antifungal properties. researchgate.netsapub.orgijpda.org The core quinoxalinone structure serves as a valuable template for developing new antifungal agents. rsc.orgresearchgate.net

Research has shown that certain derivatives are active against various fungal strains, including pathogenic fungi like Candida albicans and Aspergillus niger. nih.govjocpr.com The antifungal activity is, much like the antibacterial efficacy, dependent on the specific chemical modifications made to the quinoxaline (B1680401) skeleton. nih.govijpda.org For example, some studies have synthesized and tested a range of quinoxaline derivatives, finding that specific compounds exhibited moderate to good activity against the tested fungal strains. researchgate.netbenthamdirect.com In one study, while many synthesized compounds showed varied activity, none were found to be superior to the reference antifungal drugs. mdpi.com However, other research has identified quinoxaline derivatives with potent anti-Rhizoctonia solani (RS) activity, with EC50 values superior to the commercial fungicide azoxystrobin. rsc.org Specifically, compounds 6a, 6b, and a pentacyclic compound 10 showed considerable antifungal activity in one study. nih.gov

| Compound Series | Target Fungi | Observed Activity | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | Candida albicans, Aspergillus niger | Moderate activity observed for several derivatives. | researchgate.net |

| Thioether Derivatives of Quinoxaline | C. albicans, A. niger | Moderate activity shown by compounds 4, 6, and 7a. | researchgate.net |

| Quinoxaline Derivatives (5j, 5t) | Rhizoctonia solani | Potent activity, superior to commercial fungicide. | rsc.org |

| Asymmetrically Substituted Quinoxalines (6a, 6b, 10) | Candida albicans, Aspergillus flavus | Considerable antifungal activity. | nih.gov |

Antitrypanosomal and Antimalarial Applications

The pharmacological scope of quinoxaline derivatives extends to parasitic diseases, with studies highlighting their potential as antitrypanosomal and antimalarial agents. sapub.orgfrontiersin.org

Quinoxaline derivatives have been investigated for their activity against various species of Trypanosoma, the protozoan parasites responsible for trypanosomiasis. nih.gov Quinoxaline 1,4-di-N-oxides (QdNOs), in particular, have shown promising antitrypanosomal activity. frontiersin.orgresearchgate.net Research has indicated that the biological activity of these compounds may be linked to a reductive metabolism mechanism and that factors like lipophilicity and the electronic characteristics of substituents play a crucial role in their efficacy. frontiersin.org For instance, 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines were identified as highly potent derivatives. nih.gov

In the realm of antimalarial research, quinoxaline-based compounds have demonstrated potent activity against the asexual blood stage of Plasmodium falciparum, the parasite that causes malaria. nih.gov A series of anti-schistosomal quinoxaline compounds were found to possess highly potent antimalarial effects, with some derivatives exhibiting IC50 values in the single-digit nanomolar range against both drug-sensitive and multi-drug resistant strains of P. falciparum. nih.gov Other studies have also synthesized and evaluated new arylaminoquinoxalines, with some compounds showing moderate antimalarial activity against Plasmodium yoelii in mice. oup.com The design of quinoxaline derivatives as potential antimalarial drugs continues to be an active area of research. researchgate.net

Anticancer and Antitumor Potential

The 4-substituted dihydroquinoxalinone scaffold is a cornerstone in the development of novel anticancer agents. These compounds target fundamental cellular processes involved in cancer proliferation, such as microtubule dynamics and cell signaling pathways mediated by kinases.

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Targeting by 4-Substituted Dihydroquinoxalinones

A significant mechanism through which dihydroquinoxalinone derivatives exert their anticancer effects is by inhibiting tubulin polymerization. researchgate.netnih.gov Microtubules are critical components of the cellular cytoskeleton and play a pivotal role in mitosis; their disruption is a well-established strategy in cancer therapy. researchgate.net

Researchers have designed and synthesized pyrimidine (B1678525) dihydroquinoxalinone derivatives that act as potent inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin. acs.orgacs.org The colchicine binding site is a key target for anticancer drugs, and inhibitors that bind here are often less susceptible to multidrug resistance mechanisms. nih.gov Structure-activity relationship studies have led to the development of highly potent compounds. For example, compound 12k, a pyrimidine dihydroquinoxalinone derivative, exhibited high cytotoxic activity in vitro against a wide range of cancer cell lines, including melanoma, breast, pancreatic, and prostate cancers. researchgate.netacs.org High-resolution X-ray crystallography has confirmed the direct binding of these derivatives to the colchicine site, providing detailed insights into their molecular interactions. researchgate.netacs.org These compounds effectively disrupt the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

| Compound Series | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine Dihydroquinoxalinones (e.g., 1e, 12k) | Inhibition of tubulin polymerization via binding to the colchicine site. | Compound 12k showed high in vitro cytotoxic activity (IC50 = 0.2 nM) and significant in vivo tumor growth inhibition. | researchgate.netacs.org |

| Dihydroquinoxalinones (1d) | Inhibition of tubulin polymerization by binding to the colchicine site. | Exhibited good anti-proliferative potency and inhibited the growth of a taxane-resistant tumor in vivo. | nih.gov |

| 2-Substituted 2,3-dihydroquinazolin-4(1H)-one derivatives (Compound 32) | Inhibition of tubulin polymerization, cell cycle arrest at G2/M, induction of apoptosis. | Displayed strong broad-spectrum anticancer activity and significant in vivo tumor inhibition. | nih.gov |

Kinase Inhibition (e.g., VEGFR2, CDK9, BET Proteins) in Oncological Therapeutics

Quinoxaline derivatives are recognized as a crucial class of compounds for developing anticancer medicines due to their ability to act as selective ATP-competitive inhibitors of various protein kinases. ekb.egekb.eg These enzymes are key regulators of cell signaling pathways that are often dysregulated in cancer.

VEGFR2 and CDK9 Inhibition: The quinoxaline scaffold has been utilized to develop inhibitors for several kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs). ekb.egekb.eg VEGFRs are critical for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. CDKs are central to the regulation of the cell cycle, and their inhibition can halt cancer cell proliferation.

BET Protein Inhibition: A significant area of research has focused on dihydroquinoxalinones as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). google.comacs.org BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and transcription factors, playing a critical role in the regulation of oncogenes. nih.govwikipedia.org The inhibition of BET proteins has emerged as a promising therapeutic strategy for various cancers. nih.gov A series of dihydroquinoxalin-2(1H)-ones have been discovered as selective BET inhibitors, demonstrating the potential of this chemical scaffold in epigenetic therapy. nih.gov Some research has even focused on developing dual inhibitors that target both kinases and BET bromodomains, representing a novel approach to cancer treatment. nih.gov

Investigations into Mechanisms of Cytotoxicity in Cancer Cell Lines

Derivatives of the quinoxalinone skeleton are recognized for their potential as anticancer agents. derpharmachemica.comresearchgate.net Research into their mechanisms of action reveals that their cytotoxic effects are often multifaceted, involving the induction of apoptosis and interference with cellular processes essential for cancer cell proliferation.

One of the primary mechanisms of cytotoxicity is the induction of apoptosis, or programmed cell death. Studies on related naphthohydroquinones, which share structural similarities, show that these compounds can trigger apoptosis by causing mitochondrial depolarization and subsequent activation of downstream effectors like caspase-3. nih.gov This implicates the intrinsic apoptotic pathway as a key mechanism of cell death. For instance, certain 2-acyl-1,4-naphthohydroquinones have been shown to induce apoptosis in leukemia cell lines, while others may cause cell death through necrosis via the formation of free radicals. nih.gov

Furthermore, some nitrogenous heteroaromatic compounds, a class that includes quinoxalinones, exert their cytotoxic effects by inhibiting tubulin polymerization. nih.gov Microtubules are crucial for forming the mitotic spindle during cell division, and their disruption prevents cell replication, ultimately leading to apoptosis. nih.gov The structural similarities of these compounds to naturally occurring purine (B94841) and pyrimidine bases may allow them to act as anti-metabolites, further contributing to their cytotoxic profile. nih.gov

The cytotoxic activity of certain benzothiazole (B30560) derivatives, which also feature a heterocyclic core, has been linked to the regulation of free radical production. These compounds were found to increase superoxide (B77818) dismutase activity while depleting intracellular glutathione, leading to an accumulation of hydrogen peroxide and other free radicals that cause tumor cell death. researchgate.net A study on new 3,4-dihydroquinoxalin-2(1H)-one derivatives identified a lead compound with potent cytotoxic activity, suggesting its potential for further development. researchgate.net

Table 1: Cytotoxic Mechanisms of Quinoxalinone-Related Heterocycles

| Compound Class | Mechanism of Action | Target Cell Line(s) | Reference |

|---|---|---|---|

| 2-Acyl-1,4-naphthohydroquinones | Induction of apoptosis via mitochondrial depolarization and caspase-3 activation; Necrosis via free-radical formation | Leukemia/Lymphoma cells | nih.gov |

| Nitrogenous Heteroaromatics | Inhibition of tubulin polymerization, preventing mitosis; Induction of caspase-dependent apoptosis | Various cancer cell lines | nih.gov |

| Benzothiazole Derivatives | Regulation of free radicals (increased SOD, depleted glutathione), leading to oxidative stress and cell death | Human breast cancer MCF-7 | researchgate.net |

Antiviral Activities, with a Focus on Anti-HIV Agents

The quinoxaline nucleus and related heterocyclic structures have been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). HIV-1 reverse transcriptase (RT) is a critical enzyme for the virus's replication, making it a prime target for antiviral drugs. nih.gov

Research into dihydroseselin (B1632921) derivatives, which are structurally distinct but also heterocyclic, has yielded compounds with potent anti-HIV activity. duke.edu One optically pure derivative, 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone, demonstrated a remarkable selective inhibitory activity against HIV replication, with a therapeutic index significantly better than that of AZT in the same assay. duke.edu This compound was found to be active against HIV in various cell lines and, importantly, does not inhibit HIV-1 reverse transcriptase, suggesting a different mechanism of action. duke.edu

Molecular modeling studies on other nucleoside analogues, such as (-)-(2R,4R)-1-(2-Hydroxymethyl-1,3-dioxolan-4-yl)thymine (DOT), have shed light on the structural features that confer activity against drug-resistant HIV-1 mutants. The presence of a dioxolane ring in DOT is considered key to its broad activity profile against clinically significant NRTI-resistant strains. nih.gov Similarly, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on thiazolidinone derivatives, another class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), have helped to identify the essential steric, electrostatic, and hydrophobic properties required for anti-HIV activity. nih.gov These studies provide a framework for designing novel and more potent compounds based on the quinoxalinone scaffold.

While direct studies on 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one are limited in this context, the broader family of quinoxaline derivatives has been noted for its potential anti-HIV effects. ajol.info

Table 2: Anti-HIV Activity of Related Heterocyclic Compounds

| Compound/Class | Target/Mechanism | Key Finding | Reference |

|---|---|---|---|

| Dihydroseselin Derivatives | Not an inhibitor of HIV-1 reverse transcriptase | Potent and selective inhibition of HIV replication; high therapeutic index | duke.edu |

| Thiazolidinone Derivatives | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | 3D-QSAR models identified key structural features for activity | nih.gov |

| (-)-(2R,4R)-1-(2-Hydroxymethyl-1,3-dioxolan-4-yl)thymine (DOT) | Thymidine kinase-activated nucleoside | Active against clinically significant NRTI-resistant HIV-1 mutants | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Quinoxaline derivatives are well-documented for their anti-inflammatory activities. derpharmachemica.comresearchgate.net The mechanism often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Several studies have synthesized and evaluated new quinoxalinone and quinazolinone derivatives for their anti-inflammatory potential. nih.govnih.gov For instance, novel quinoxaline derivatives have been developed as dual inhibitors of EGFR and COX-2, demonstrating their potential as both anticancer and anti-inflammatory agents. nih.gov Similarly, new 2,3-dihydroquinazolin-4(1H)-one derivatives bearing chalcone (B49325) moieties were tested for anti-inflammatory activity using the carrageenan-induced edema method. nih.gov A particular chalcone derivative showed higher anti-inflammatory activity than the selective COX-2 inhibitor celecoxib. nih.gov

The c-Jun N-terminal kinase 3 (JNK3) is another target implicated in inflammation. A lead compound containing the 3,4-dihydroquinoxalin-2(1H)-one core was identified as a JNK3 inhibitor, and subsequent optimization led to a highly selective inhibitor with potential for treating inflammation-related diseases. nih.gov

Furthermore, a derivative of quercetin, a well-known flavonoid, linked to a 2-chloro-1,4-naphthoquinone (B24044) moiety, was shown to be an effective anti-inflammatory agent. nih.gov This compound provided significant protection of the colonic mucosa in an experimental model of colitis in rats. nih.gov

Table 3: Anti-inflammatory Activity of Quinoxalinone and Related Derivatives

| Compound Class | Target/Model | Result | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | Dual EGFR and COX-2 inhibition | Good in vitro COX-2 inhibitory activity | nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-one Derivatives | Carrageenan-induced edema (rats) | A chalcone derivative showed higher activity than celecoxib | nih.gov |

| 3,4-Dihydroquinoxalin-2(1H)-one Derivatives | c-Jun N-terminal kinase 3 (JNK3) inhibition | Optimized compound is a highly selective JNK3 inhibitor | nih.gov |

| Quercetin-Naphthoquinone Derivative | Experimental colitis (rats) | Provided macroscopic protection of colonic mucosa | nih.gov |

Other Significant Biological Activities

The quinoxaline framework is a promising scaffold for the development of antidiabetic agents. Research has focused on various mechanisms, including the inhibition of dipeptidyl peptidase-4 (DPP-4) and the modulation of peroxisome proliferator-activated receptors (PPARs).

A study focused on the design and synthesis of new derivatives bearing a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline ring system aimed at developing potent DPP-4 inhibitors. nih.gov DPP-4 inhibition is a validated strategy for managing type 2 diabetes. Some of the newly synthesized compounds were evaluated as both DPP-4 suppressors and hypoglycemic agents in vivo. nih.gov Other research has also noted the hypoglycemic activity of the quinoxaline ring system. researchgate.net For instance, certain newly synthesized 3,4-dihydroquinoxalin-2(1H)-one derivatives exhibited significant anti-hyperglycemic activity in streptozotocin-induced hyperglycemic rats, with some compounds reducing blood glucose levels by over 45-50%. researchgate.net

Separately, derivatives of dihydrobetulonic acid have been investigated as dual PPARα/γ agonists, which can control both lipid and carbohydrate metabolism. mdpi.com While not quinoxalinones, this research highlights the strategy of targeting PPARs for antidiabetic effects, a potential avenue for future quinoxalinone-based drug design.

Derivatives of quinoxaline and the related quinazolinone core have demonstrated notable effects on the central nervous system (CNS), including analgesic and CNS depressant activities. derpharmachemica.comresearchgate.net

A series of novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and evaluated for their CNS depressant activities. nih.gov Many of the tested compounds exhibited significant sedative-hypnotic effects in actophotometer screens and CNS depressant activity in the forced swim pool method. nih.govresearchgate.net

In the realm of analgesia, several new 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and tested for their pain-relieving effects using the acetic-acid-induced writhing method in mice. nih.gov Chalcone derivatives within this series, particularly those with a 4-chlorophenyl or 4-nitrophenyl group, were found to be the most potent analgesics. nih.gov Further studies on other quinazoline derivatives have also shown potent analgesic activity, sometimes exceeding that of reference drugs like indomethacin and diclofenac sodium. mdpi.com The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone is itself a quinazoline-based compound used to treat pain and inflammation in conditions like osteoarthritis. mdpi.com

A significant area of research for quinoxalinone derivatives is their ability to inhibit specific enzymes implicated in various diseases.

Aldose Reductase Inhibition: Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia. atlantis-press.com Inhibition of ALR2 is a key therapeutic strategy to prevent diabetic complications like neuropathy, retinopathy, and cataracts. nih.govmdpi.com Numerous studies have identified quinoxalin-2(1H)-one derivatives as potent and selective ALR2 inhibitors. nih.govresearchgate.net One study designed multifunctional ALR2 inhibitors based on the quinoxalin-2(1H)-one scaffold, with the most active compound showing an IC50 value of 0.091 μM. nih.gov Another series of novel 3,4-dihydroquinolin-2(1H)-one derivatives were designed as dual inhibitors targeting both ALR2 and reactive oxygen species (ROS), with the most potent compound having an IC50 of 0.035 μM against ALR2. nih.gov These studies highlight the effectiveness of the quinoxalinone core in designing highly potent ALR2 inhibitors. atlantis-press.comresearchgate.net

Glycogen Phosphorylase Inhibition: Glycogen phosphorylase (GP) is a critical enzyme in hepatic glucose production, and its inhibition is a therapeutic target for type 2 diabetes. nih.govmdpi.com The quinoxalinone skeleton has been used to design novel glycogen phosphorylase inhibitors. derpharmachemica.comresearchgate.net A series of 3-anilino-quinoxalinones were synthesized and evaluated as GP inhibitors, identifying a promising lead compound. scilit.com Similarly, substituted indoles coupled to cyclic lactams, including 3,4-dihydroquinolin-2(1H)-one, have been described as human glycogen phosphorylase a inhibitors. nih.gov These findings underscore the potential of quinoxalinone-based structures to modulate glucose metabolism through GP inhibition. mdpi.comscilit.com

Other Enzyme Inhibition: Quinoxaline derivatives have also been explored as inhibitors of other kinases. For example, novel quinoxaline derivatives with a quinolone nucleus were synthesized and found to be potent inhibitors of glycogen synthase kinase (GSK)-3β, an enzyme implicated in numerous diseases. ajol.info

Table 4: Enzyme Inhibition by Quinoxalinone and Related Derivatives

| Enzyme Target | Compound Class | Potency/Key Finding | Reference |

|---|---|---|---|

| Aldose Reductase (ALR2) | Quinoxalin-2(1H)-one derivatives | Potent and selective inhibition (IC50 = 0.091 μM for the best compound) | nih.gov |

| Aldose Reductase (ALR2) | 3,4-Dihydroquinolin-2(1H)-one derivatives | Dual ALR2/ROS inhibitor (IC50 = 0.035 μM for the best compound) | nih.gov |

| Glycogen Phosphorylase (GP) | 3-Anilino-quinoxalinones | Identification of a lead compound for GP inhibition | scilit.com |

| Glycogen Phosphorylase (GP) | Indole-coupled 3,4-dihydroquinolin-2(1H)-ones | Described as human GP a inhibitors | nih.gov |

| Glycogen Synthase Kinase (GSK)-3β | Quinoxaline derivatives with quinolone nucleus | Potent inhibition (IC50 = 0.18 μM for the best compound) | ajol.info |

Molecular Mechanisms of Action and Target Interactions for 4 Ethyl 3,4 Dihydroquinoxalin 2 1h One Derivatives

Elucidation of Specific Molecular Targets

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been demonstrated to interact with a variety of specific molecular targets, playing crucial roles in numerous physiological and pathological processes.

One of the primary targets identified for this class of compounds is c-Jun N-terminal kinase 3 (JNK3) . nih.gov JNK3 is a key player in a multitude of cellular processes, including neurodegeneration, inflammation, and cancer. nih.gov A lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), which features the 3,4-dihydroquinoxalin-2(1H)-one core, was identified as a potent inhibitor of JNK3. nih.gov Further optimization of this lead compound led to the development of derivatives with high selectivity for JNK3 over other kinases like DDR1 and EGFR (T790M, L858R). nih.gov

Another significant molecular target is Cyclooxygenase-2 (COX-2) , an enzyme that is overexpressed in many inflammatory conditions and cancers. researchgate.net Certain quinoxalinone derivatives have been identified as inhibitors of COX-2. researchgate.net This inhibitory activity is crucial for their potential anti-inflammatory and anti-cancer effects.

Furthermore, some 3,4-dihydroquinoxalin-2(1H)-one derivatives have been found to act as activators of soluble guanylyl cyclase (sGC) . nih.gov sGC is a key enzyme in the nitric oxide signaling pathway, and its activation leads to vasodilation and other important physiological responses. One dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivative, in particular, was shown to increase the enzymatic activity of both the wild-type and a heme-free mutant of sGC. nih.gov

Research has also explored the activity of these derivatives against other kinases. While some 3,4-dihydroquinoxalin-2(1H)-one derivatives were screened for their inhibitory effects on Cyclin-Dependent Kinase 5 (CDK5) , Casein Kinase 1 (CK1) , and Glycogen Synthase Kinase-3β (GSK-3β) , no significant inhibition was observed at the tested concentrations. eurjchem.comresearchgate.net

Additionally, other studies have pointed towards topoisomerase II as a molecular target for certain quinoxaline-based derivatives, leading to the induction of apoptosis in cancer cells. nih.gov

Binding Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The therapeutic effects of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one derivatives are underpinned by their specific binding interactions with biological macromolecules. Molecular docking studies have been instrumental in elucidating these interactions at the atomic level.

Interaction with JNK3: Molecular docking simulations of 3,4-dihydroquinoxalin-2(1H)-one derivatives within the JNK3 active site have revealed key binding interactions. nih.gov These studies help in understanding the structure-activity relationship and in the rational design of more potent and selective inhibitors. nih.gov

Interaction with COX-2: Docking studies of quinoxalinone derivatives with the COX-2 enzyme have identified crucial interactions within the active site. For instance, a pi-pi interaction between the 4-(benzyloxy)-3-methoxyphenyl moiety of a derivative and the Tyr355 residue of COX-2 has been observed. researchgate.net Furthermore, hydrogen bonding between the quinazolinone core of a related compound and residues such as Tyr355 and Arg120 plays a significant role in the binding affinity. researchgate.net

| Derivative Moiety | Interacting Residue (COX-2) | Type of Interaction |

| 4-(benzyloxy)-3-methoxyphenyl | Tyr355 | Pi-pi interaction |

| Amino quinazolinone core | Tyr355, Arg120 | Hydrogen bonding |

Interaction with Soluble Guanylul Cyclase (sGC): For derivatives acting as sGC activators, docking calculations have been performed using homology models of the human sGC β1 H-NOX domain. nih.gov These studies guided the structural optimization of the compounds to enhance their binding and activation of the enzyme. nih.gov

Modulation of Key Cellular Pathways (e.g., Cell Cycle Regulation, Signaling Pathways)

The interaction of this compound derivatives with their molecular targets triggers a cascade of events that modulate key cellular pathways, ultimately leading to their biological effects.

Apoptosis Induction: Certain quinoxaline-based derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is achieved through the inhibition of topoisomerase II, which leads to the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Regulation: Some quinoxaline (B1680401) derivatives have been found to arrest the cell cycle at the S phase in cancer cells. nih.gov This prevents the cells from replicating their DNA and progressing through the cell cycle, thereby inhibiting proliferation.

Signaling Pathways:

JNK Signaling Pathway: By inhibiting JNK3, these derivatives can modulate the JNK signaling pathway, which is implicated in cellular responses to stress, inflammation, and apoptosis. nih.gov The selective inhibition of JNK3 is a promising therapeutic strategy for neurodegenerative diseases. nih.gov

Prostaglandin Synthesis Pathway: Through the inhibition of COX-2, these compounds block the conversion of arachidonic acid to prostaglandins. researchgate.net Prostaglandins are key mediators of inflammation and pain, and their inhibition underlies the anti-inflammatory effects of these derivatives.

Computational Studies on Mechanism of Action (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational studies, including molecular docking and molecular dynamics simulations, have been pivotal in elucidating the mechanism of action of this compound derivatives.

Molecular Docking: As previously discussed, molecular docking has been extensively used to predict and analyze the binding modes of these derivatives with their target proteins, such as JNK3 and COX-2. researchgate.netnih.gov These studies provide valuable insights into the specific amino acid residues involved in the interaction and help to explain the observed structure-activity relationships. For example, docking studies of a potent JNK3 inhibitor, compound J46-37, were performed to analyze its selectivity and structure-activity relationship. nih.gov Similarly, docking of a COX-2 inhibitor revealed key hydrogen bond and pi-pi interactions responsible for its activity. researchgate.net

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations have been employed to further investigate the stability and dynamics of the ligand-protein complexes. nih.gov MD simulations provide a more dynamic picture of the binding process, allowing researchers to observe the conformational changes in both the ligand and the protein over time. nih.govmdpi.com These simulations have been used to confirm the stability of the interactions predicted by molecular docking and to provide a deeper understanding of the binding thermodynamics. nih.gov

| Computational Method | Application | Key Findings |

| Molecular Docking | Prediction of binding modes and interactions | Identification of key interacting residues in JNK3 and COX-2 active sites. researchgate.netnih.gov |

| Molecular Dynamics Simulation | Analysis of complex stability and dynamics | Confirmation of stable binding of derivatives to their targets over time. nih.gov |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization of 4 Ethyl 3,4 Dihydroquinoxalin 2 1h One Analogues

Influence of the N-4 Ethyl Group and Other N-Substitutions on Biological Activity

The substituents on the nitrogen atoms of the dihydroquinoxalinone ring play a crucial role in determining the molecule's interaction with biological targets. While the specific SAR of the N-4 ethyl group in the titular compound is a subject of detailed investigation within specific compound series, broader studies on related scaffolds highlight the importance of N-substitution.

Alkylation at the N-1 position, for instance with dimethyl sulphate or ethyl chloroacetate, is a common strategy to generate derivatives. mdpi.com This modification directly impacts the properties of the amide group, potentially altering hydrogen bonding capabilities and steric profile. Similarly, substitutions at the N-4 position are explored to modulate biological activity. For example, a derivative incorporating a long alkyl-amino chain, specifically 1-methyl-7-nitro-4-(5-(piperidin-1-yl)pentyl)-3,4-dihydroquinoxalin-2(1H)-one, was synthesized and evaluated for antimalarial properties, demonstrating that complex functionalities at the N-4 position are synthetically accessible and can confer significant biological effects. researchgate.net The nature of the N-substituent—whether a simple alkyl group like ethyl or a more complex moiety—can influence the compound's lipophilicity, metabolic stability, and ability to fit into the binding pocket of a target protein.

Role of C-3 Substituents in Modulating Pharmacological Efficacy

The C-3 position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is a key site for modification to alter pharmacological efficacy. Research has shown that a wide variety of substituents at this position can lead to potent and selective inhibitors for different biological targets.

A notable example is the development of selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. nih.gov The lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), features a large, complex substituent at the C-3 position which is critical for its inhibitory activity. nih.gov However, this initial compound also showed significant off-target effects on other kinases like DDR1 and EGFR. Through rational, structure-based drug design, the C-3 "warhead group" was optimized. This led to the creation of compound J46-37, which not only retained potent JNK3 inhibition but also exhibited over 50-fold greater selectivity against the off-target kinases. nih.gov

Other strategies for C-3 functionalization include the introduction of different chemical groups to explore new biological activities. For instance, a photo-induced, three-component reaction has been developed to synthesize various bioactive organoazides with the quinoxalinone scaffold, showcasing a method for installing azide (B81097) functionalities at the C-3 position. researchgate.net Another derivative, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, represents a simpler modification at this position. researchgate.net These examples underscore that the size, shape, and chemical nature of the C-3 substituent are primary determinants of the resulting compound's pharmacological profile.

Table 1: Impact of C-3 Substitution on Biological Activity This table is interactive. Click on the headers to sort.

| Base Scaffold | C-3 Substituent | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 3,4-dihydroquinoxalin-2(1H)-one | (Z)-(2-(naphthalen-1-yl)-2-oxoethylidene) | JNK3, DDR1, EGFR | Potent but non-selective kinase inhibition. | nih.gov |

| 3,4-dihydroquinoxalin-2(1H)-one | Optimized "warhead" groups | JNK3 | Rational modification led to highly selective JNK3 inhibitors. | nih.gov |

| Quinoxalinone | Organoazides | Bioactive intermediates | Photo-induced reaction allows for C-3 azidofunctionalization. | researchgate.net |

| 3,4-dihydroquinoxalin-2(1H)-one | Propanoate | Structural analysis | A simple ester-containing substituent at C-3. | researchgate.net |

Strategic Derivatization and Scaffold Diversification within the Dihydroquinoxalinone Framework

The dihydroquinoxalinone framework serves as an excellent starting point for strategic derivatization and scaffold diversification to generate novel therapeutic agents. nih.gov This can range from adding simple functional groups to using the core structure as an intermediate for building much more complex molecules. A prime example of this is in the synthesis of lumateperone (B1672687), an approved medication for schizophrenia. The synthesis of a key tetracyclic intermediate for lumateperone starts from 3,4-dihydroquinoxalin-2(1H)-one, which undergoes a Fischer indole (B1671886) synthesis to construct the final complex scaffold. beilstein-journals.org

Scaffold diversification aims to create new chemical entities by modifying the core structure. niper.gov.in For the quinoxalinone framework, this has been achieved by:

Fusing other heterocyclic rings: Derivatives have been synthesized by conjugating a pyrrolidinyl scaffold to the quinoxaline (B1680401) core, creating a new class of potential antimicrobial agents. johnshopkins.edu

Adding diverse functional groups: Methods have been developed for the C3-H alkylation and C2 sulfonylation of quinoxalinones, allowing for the introduction of a wide range of alkyl and sulfonyl groups. researchgate.net

Creating hybrids: A rational design strategy involves combining the quinoxaline moiety with other bioactive structures, such as azetidinone and thiazolidinone, to create hybrid compounds with potentially enhanced or combined modes of action against targets like Mycobacterium tuberculosis. nih.gov

These strategies highlight the versatility of the dihydroquinoxalinone scaffold in drug discovery, allowing access to a broad chemical space and diverse pharmacological activities. nih.govmdpi.com

Rational Design of Polypharmacological Agents based on the Quinoxalinone Scaffold

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug design. The quinoxalinone scaffold, particularly in the context of kinase inhibition, is a fertile ground for developing such agents. Kinase inhibitors often exhibit activity against multiple kinases due to the structural similarity of the ATP-binding site across the kinome. nih.gov

The lead compound J46, a 3,4-dihydroquinoxalin-2(1H)-one derivative, is a clear example of a polypharmacological agent, displaying potent inhibition against JNK3, DDR1, and EGFR. nih.gov While the goal of that particular study was to engineer selectivity and move away from this multi-target profile, it demonstrates the inherent potential of the scaffold to produce polypharmacological effects. nih.gov A rational approach to drug design can either aim to eliminate such cross-reactivity to reduce side effects or harness it to create a multi-pronged therapeutic attack on complex diseases. For instance, a compound that simultaneously inhibits multiple signaling pathways involved in cancer cell proliferation could offer a more robust therapeutic effect. nih.gov The design of such agents from the quinoxalinone scaffold could lead to new compounds with combined modes of action or improved efficacy compared to single-target drugs. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

To navigate the vast chemical space of possible quinoxalinone analogues, medicinal chemists employ computational tools like Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling. nih.govmdpi.com These in silico methods provide crucial insights into how a molecule's structure relates to its biological activity, guiding the design of more potent and selective compounds before their synthesis.

QSAR models are mathematical equations that correlate variations in the physicochemical properties of a group of molecules with their biological activity. nih.gov For instance, a 3D-QSAR study on the related quinazolinone scaffold identified that electron-withdrawing and lipophilic groups at certain positions, along with hydrophobic interactions of the core ring system, were important for cytotoxic activity. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. mdpi.comnih.gov This "map" of required features can then be used to screen virtual libraries of compounds to find new, structurally diverse molecules that fit the model and are therefore likely to be active. mdpi.comnih.gov

In the optimization of 3,4-dihydroquinoxalin-2(1H)-one derivatives as JNK3 inhibitors, molecular docking and molecular dynamics simulations—techniques closely related to pharmacophore modeling—were used to analyze the SAR and understand how the synthesized compounds bound to the kinase active site. nih.gov These computational studies were instrumental in the rational optimization of the lead compound. nih.gov

Table 2: General Features of a Pharmacophore Model for Kinase Inhibitors This table is interactive. Click on the headers to sort.

| Pharmacophore Feature | Description | Importance in Binding | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom (typically O or N) that can accept a hydrogen bond. | Crucial for anchoring the ligand in the ATP-binding site, often interacting with the "hinge" region of the kinase. | nih.govnih.gov |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom (e.g., in an N-H or O-H group). | Forms key interactions with amino acid residues in the target's binding pocket. | nih.govnih.gov |

| Hydrophobic Group (HY) | A nonpolar region of the molecule. | Interacts with hydrophobic pockets within the active site, contributing to binding affinity and selectivity. | nih.gov |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Can engage in pi-pi stacking or other hydrophobic interactions with aromatic amino acid residues like tyrosine or phenylalanine. | nih.gov |

| Excluded Volumes | Regions in space that must not be occupied by the ligand. | Defines the steric boundaries of the binding pocket, helping to predict which molecules are too large to fit. | nih.gov |

Preclinical Pharmacological Investigations and Therapeutic Development of 4 Ethyl 3,4 Dihydroquinoxalin 2 1h One Derivatives

In Vitro Efficacy Assessments (e.g., Cell-based Assays, Enzyme Inhibition Assays)

The preclinical evaluation of 4-ethyl-3,4-dihydroquinoxalin-2(1H)-one and related quinoxalinone derivatives relies heavily on in vitro assays to determine their biological activity and mechanism of action. These assays include cell-based studies to assess cytotoxicity against cancer cell lines and enzyme inhibition assays to identify specific molecular targets.

Cell-based Assays:

Quinoxalinone derivatives have demonstrated significant anti-proliferative effects across a variety of human cancer cell lines. For instance, certain derivatives have been evaluated against colorectal cancer lines like HCT-116 and LoVo, non-small-cell lung cancer (A549), prostate cancer (PC-3), liver cancer (HepG-2), and breast cancer (MCF-7). nih.govnih.govnih.govtandfonline.com

One study identified a quinoxaline (B1680401) derivative, compound IV, that exhibited potent anti-proliferative effects and high selectivity against PC-3 prostate cancer cells, with an IC₅₀ value of 2.11 µM. nih.gov Another investigation synthesized a series of novel quinoxalin-2(1H)-ones and tested them against HepG-2, MCF-7, and HCT-116 cell lines. rsc.org Compound 11g from this series emerged as the most potent, with IC₅₀ values of 4.50 µM (HepG-2), 2.40 µM (MCF-7), and 5.90 µM (HCT-116), showing greater potency than the reference drugs doxorubicin (B1662922) and sorafenib (B1663141) in some cases. rsc.org Similarly, compound 17b , a 3-methylquinoxaline derivative, showed a significant antiproliferative effect against HepG-2 cells and was found to induce apoptosis. rsc.org

Enzyme Inhibition Assays:

To elucidate the mechanisms underlying their cytotoxic effects, quinoxalinone derivatives are frequently tested for their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation. Key targets include protein kinases and other enzymes involved in metabolic pathways.

Kinase Inhibition: The quinoxaline scaffold is recognized as a valuable starting point for developing kinase inhibitors. nih.gov Derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. One study reported a series of quinoxalin-2(1H)-ones with potent VEGFR-2 inhibitory activity; the most active compound, 11g , displayed an IC₅₀ value of 0.75 µM, which was more potent than the reference drug sorafenib (IC₅₀ = 1.29 µM). rsc.org Another series of 3,4-dihydroquinoxalin-2(1H)-one derivatives was developed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), an enzyme implicated in neurodegenerative diseases and cancer. nih.gov Furthermore, quinoxalinone-containing compounds were identified as novel inhibitors of the EGFR (L858R/T790M/C797S) triple mutant, with compound CPD4 showing an IC₅₀ of 3.04 ± 1.24 nM. nih.gov Apoptosis signal-regulating kinase 1 (ASK1) is another target, with the derivative 26e found to be a potent inhibitor with an IC₅₀ value of 30.17 nM. nih.gov

Other Enzyme Targets: Beyond kinases, quinoxalinone derivatives have been assessed against other enzymes. Schiff bases of quinoxalinone have been tested as inhibitors of lactate (B86563) dehydrogenase A (LDHA), an enzyme involved in the Warburg effect in cancer cells. nih.gov A quinoxalinone molecule with a p-COOH substitution (4d ) showed an LDHA inhibition efficiency of 84.95%. nih.gov Additionally, quinoxaline-based compounds have been investigated as topoisomerase II (Topo II) inhibitors, with one derivative demonstrating an IC₅₀ of 7.529 µM and inducing apoptosis in PC-3 cells. tandfonline.comnih.gov

In Vivo Efficacy Models and Proof-of-Concept Studies

Following promising in vitro results, select quinoxalinone derivatives are advanced to in vivo models to assess their efficacy and establish proof-of-concept in a living system. These studies are critical for evaluating a compound's therapeutic potential under physiological conditions.

One notable in vivo study involved a quinoxaline-based derivative, referred to as compound IV, which had previously shown potent and selective anticancer activity in vitro against prostate cancer cells by inhibiting Topo II. tandfonline.comnih.gov When evaluated in an Ehrlich solid tumor model in mice, compound IV was found to significantly reduce both tumor volume and weight, providing substantial evidence of its antitumor efficacy in vivo. tandfonline.com

In a different therapeutic area, a 3,4-dihydroquinoxalin-2(1H)-one derivative, specifically 1-methyl-7-nitro-4-(5-(piperidin-1-yl)pentyl)-3,4-dihydroquinoxalin-2(1H)-one (VAM2-6) , was assessed for its antimalarial activity. researchgate.net The study used a 4-day test in CD1 mice with a blood-induced infection of the lethal Plasmodium yoelii yoelii strain. The compound was administered orally at doses of 5, 10, and 20 mg/kg, demonstrating the progression of these scaffolds into infectious disease models. researchgate.net

These studies, though limited, underscore the successful transition of quinoxalinone derivatives from in vitro screening to in vivo validation, confirming their potential for further therapeutic development.

Lead Optimization Strategies and Identification of Promising Drug Candidates

Lead optimization is a crucial phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of an initial "hit" or "lead" compound. For derivatives of this compound, several strategies are employed.

A key strategy is structure-based drug design, which uses molecular modeling to guide synthetic modifications. nih.gov For example, a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) , was identified as a JNK3 inhibitor but also showed undesirable off-target activity against DDR1 and EGFR kinases and had poor physicochemical properties. nih.gov Through rational optimization based on molecular docking and dynamics simulations, the structure was modified. This led to the identification of compound J46-37 , which not only retained potent JNK3 inhibition but also exhibited over 50-fold greater selectivity against the off-target kinases and possessed improved drug-like properties. nih.gov

Another common optimization strategy is structural simplification, which aims to reduce molecular complexity and size to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com This involves truncating unnecessary chemical groups from a large or complex lead compound. scienceopen.com

Structure-activity relationship (SAR) studies are fundamental to lead optimization. By systematically altering different parts of the quinoxalinone scaffold and evaluating the impact on biological activity, researchers can identify key pharmacophoric features. For instance, in the development of VEGFR-2 inhibitors, modifications to the quinoxalin-2(1H)-one core led to the discovery that certain substituents dramatically increased potency and selectivity. rsc.org Similarly, studies on LDHA inhibitors revealed that introducing strong electron-withdrawing groups, such as NO₂ or COOH, on the aryl group of quinoxalinone Schiff bases could enhance inhibitory activity. nih.gov The introduction of bromo groups into the quinoxaline skeleton has also been shown to provide better inhibition against lung cancer cells compared to nitro groups. nih.gov

Through these iterative cycles of design, synthesis, and testing, promising drug candidates are identified. Compounds like J46-37 (a selective JNK3 inhibitor), 11g (a potent VEGFR-2 inhibitor), and 17b (a VEGFR-2 inhibitor and apoptosis inducer) represent promising candidates that have emerged from such optimization efforts and merit further development. rsc.orgrsc.orgnih.gov

Future Perspectives in Therapeutic Applications and Drug Design for Quinoxalinone Scaffolds

The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antimalarial properties. researchgate.netmdpi.comresearchgate.net The future for these compounds is bright, with several promising avenues for therapeutic applications and drug design.

Future drug design efforts will likely focus on enhancing the specificity of quinoxalinone derivatives for their intended targets. The development of highly selective kinase inhibitors, such as the JNK3 inhibitor J46-37 , exemplifies this trend. nih.gov Achieving high selectivity is crucial for minimizing off-target effects. Computational tools, including molecular docking and molecular dynamics simulations, will continue to be indispensable for the rational design of new, more selective agents. nih.govnih.gov

The application of quinoxalinone scaffolds is expected to expand into new therapeutic areas. While much of the focus has been on oncology, their demonstrated efficacy against pathogens like Plasmodium suggests significant potential in infectious diseases. researchgate.netijpsjournal.com The broad spectrum of activity invites exploration against other targets, such as viruses and drug-resistant bacteria. rsc.orgjohnshopkins.edu For example, quinoxaline derivatives have been posited as promising candidates for intervention against respiratory pathogens. rsc.org

Molecular hybridization, which involves combining the quinoxalinone scaffold with other known bioactive moieties (e.g., thiazole, triazole, sulfonamide), is a promising strategy to create novel compounds with enhanced or synergistic therapeutic potential. mdpi.comresearchgate.net This approach could lead to multi-target drugs, which are of growing interest for treating complex diseases like cancer.

Furthermore, the development of novel synthetic methodologies will facilitate the creation of more diverse libraries of quinoxalinone derivatives, increasing the probability of discovering new drug candidates. portico.orgresearchgate.net As our understanding of the structural requirements for activity against various biological targets grows, the quinoxalinone scaffold will remain a valuable and versatile platform for the discovery of next-generation therapeutics. researchgate.netwisdomlib.org

Q & A

Q. What are the common synthetic routes for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via cyclization reactions of substituted anilines with carbonyl-containing precursors. Key steps include:

- Reductive amination : Using LiAlH₄ in THF followed by SOCl₂ in CHCl₃ to form the dihydroquinoxaline core .

- Catalytic hydrogenation : Pd/C in ethanol under H₂ gas for 10 hours, followed by recrystallization to purify the product .

- Copper-catalyzed asymmetric synthesis : Low catalyst loading (e.g., 2 mol%) under mild conditions to achieve chiral intermediates, critical for enantioselective applications . Optimization factors include temperature (e.g., 110°C for 24 hours for cyclization ), solvent polarity, and catalyst selection to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- ¹H/¹³C NMR : The carbonyl group (C=O) resonates at ~170–175 ppm in ¹³C NMR. The ethyl group at position 4 appears as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~2.4–2.8 ppm) in ¹H NMR. Aromatic protons typically show multiplet signals between δ 6.5–7.5 ppm .

- HRMS : The molecular ion peak ([M+H]⁺) should match the exact mass of C₁₀H₁₂N₂O (calculated 177.1022 g/mol) .

- X-ray crystallography : Used to confirm stereochemistry and hydrogen-bonding patterns in crystal lattices, with R-factors <0.05 indicating high precision .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Hazards : Harmful if inhaled, ingested, or absorbed through skin. Causes irritation to eyes and mucous membranes .

- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and safety goggles. In case of exposure, wash skin with water for 15 minutes and seek medical attention for persistent irritation .

- Storage : Store in airtight containers at RT, away from oxidizers and strong acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions or substituent effects. Methodological approaches include:

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across cytotoxicity or antimicrobial assays .

- Structural benchmarking : Compare activity of the ethyl-substituted derivative with methyl or phenyl analogs to isolate steric/electronic effects .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies to identify outliers or confounding variables .

Q. What computational methods are employed to predict synthetic pathways or reactivity of this compound?

- Retrosynthetic analysis : Tools like Pistachio or Reaxys predict feasible routes using known reactions of quinoxalinones, such as β-lactam intermediate formation on solid-phase supports .

- DFT calculations : Model transition states for electrophilic substitutions (e.g., nitration) to predict regioselectivity at positions 6 or 7 of the aromatic ring .

- Machine learning : Train models on reaction databases to optimize catalyst selection (e.g., Cu vs. Pd) for asymmetric syntheses .

Q. What strategies are recommended for improving the regioselectivity in electrophilic substitution reactions of this compound?

- Directing groups : Introduce temporary substituents (e.g., -OMe or -NO₂) at position 3 to steer electrophiles to position 6 or 7 .

- Lewis acid catalysis : Use AlCl₃ or FeCl₃ to polarize the carbonyl group, enhancing reactivity at specific sites .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor para-substitution, while non-polar solvents (e.g., toluene) may enhance meta-selectivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.